![molecular formula C19H19BrN2O3S2 B2700456 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one CAS No. 617696-64-7](/img/structure/B2700456.png)
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H19BrN2O3S2 and its molecular weight is 467.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its synthesis, biological activity, and implications in medicinal chemistry, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H22BrN2O2S2, indicating the presence of bromine, nitrogen, oxygen, and sulfur atoms. Its unique structural features include a thiazolidinone core and an indoline moiety, which may contribute to its biological activity. The thioxothiazolidin structure allows for nucleophilic attack at the carbonyl carbon, enhancing its reactivity in biological systems.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the indoline moiety followed by the introduction of the thiazolidinone structure. Specific synthetic routes can vary based on available starting materials and desired yields. The general synthetic pathway may include:
- Formation of Indoline : Reacting isatin derivatives with propylamine.
- Thiazolidinone Formation : Condensation reactions involving thioketones.
- Final Modifications : Introducing the tetrahydrofuran moiety through alkylation or other methods.
Anticancer Activity
Recent studies have indicated that derivatives of thiazolidinones exhibit significant anticancer properties. For instance, compounds related to this compound have shown promising results against various cancer cell lines, particularly A549 lung adenocarcinoma cells. In vitro assays demonstrated that these compounds can reduce cell viability significantly compared to control treatments such as cisplatin .
Table 1: Anticancer Activity Comparison
Antimicrobial Activity
The antimicrobial potential of the compound has also been explored. Studies show that certain derivatives exhibit activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 2: Antimicrobial Activity Against Pathogens
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The thiazolidinone core may inhibit enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Some studies suggest that compounds with similar structures induce cell cycle arrest in cancer cells.
- Antibacterial Mechanisms : The bromine atom may enhance the lipophilicity of the compound, improving its ability to penetrate bacterial membranes.
Case Studies
A notable study evaluated the anticancer effects of a series of thiazolidinone derivatives, including our target compound, on A549 cells. The results indicated a dose-dependent decrease in cell viability, with significant differences observed at higher concentrations compared to untreated controls . Another study focused on antimicrobial assays against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold .
Eigenschaften
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3S2/c1-2-7-21-14-6-5-11(20)9-13(14)15(17(21)23)16-18(24)22(19(26)27-16)10-12-4-3-8-25-12/h5-6,9,12H,2-4,7-8,10H2,1H3/b16-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYDMYWPZJBITD-NXVVXOECSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4CCCO4)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4CCCO4)/C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617696-64-7 |
Source
|
Record name | (3Z)-5-BROMO-3-[4-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-PROPYL-1,3-DIHYDRO-2H-INDOL-2-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.